methyl 3-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, they can decompose under electron impact .Scientific Research Applications
Photochemical Degradation Studies
One research direction involves the study of photochemical degradation pathways of thiophene derivatives. Andersson and Bobinger (1996) explored the degradation in aqueous solution of 2-methyl-, 3-methyl-, and 2,3-dimethylbenzo[b]thiophene, which share structural similarities with the compound . Their study highlighted the oxidation of methyl groups to carboxylic acids and the opening of the thiophene ring, leading to the formation of sulfobenzoic acid as a final degradation product. This research is crucial for understanding the environmental fate of thiophene-based compounds after oil spills in oceans (Andersson & Bobinger, 1996).
Synthesis of Stabilized Sulfonium Ylides
Another application is found in the synthesis of stabilized sulfonium ylides. Cook and Moffatt (1968) described how compounds with reactive methylene groups, similar to the target molecule, can be treated with dicyclohexylcarbodiimide and dimethyl sulfoxide to create stabilized sulfonium ylides. These compounds are significant for their potential applications in various synthetic pathways, offering insights into magnetic nonequivalence of aliphatic methylene groups (Cook & Moffatt, 1968).
Microbial Metabolism
The microbial metabolism of thiophen-2-carboxylate, as studied by Cripps (1973), provides insight into the biological breakdown of thiophene derivatives. This research demonstrated the organism's ability to use thiophen-2-carboxylate as a carbon, energy, and sulfur source, proposing a degradation pathway involving hydroxylation and metabolism to 2-oxoglutarate and sulfate. Such studies are pivotal for bioremediation efforts and understanding the microbial interaction with thiophene-based pollutants (Cripps, 1973).
Synthesis of Antiandrogens
Research into nonsteroidal antiandrogens has led to the synthesis of compounds bearing thiophene moieties, like the one mentioned. Tucker, Crook, and Chesterson (1988) developed novel, potent antiandrogens through the optimization of 3-(substituted thio)-2-hydroxypropionanilides, demonstrating the medicinal chemistry applications of thiophene derivatives in treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Mechanism of Action
The mechanism of action of thiophene derivatives can vary depending on their specific structure and the biological target they interact with. Some thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Thiophene derivatives are of great practical interest as valuable intermediate products for the synthesis of various heterocyclic structures, organic catalysts, complexing agents, anti-HIV drugs and other antiviral agents, nitric oxide synthase inhibitors, histamine and NMDA receptor agonists and antagonists, anticancer, bactericidal, hypotensive, and anti-inflammatory drugs, herbicides, fungicides, etc . Therefore, an important problem is the development of novel methods for one-pot assembly from simple and accessible reagents of new families and classes of functionalized thiophenes, including those containing carbamimidothioate moieties, as promising materials and building blocks for the design of drugs, catalysts, and functional materials for various purposes, as well as study of their properties .
Properties
IUPAC Name |
methyl 3-[[thiophen-2-yl(thiophen-3-yl)methyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S4/c1-20-15(17)14-12(5-8-23-14)24(18,19)16-13(10-4-7-21-9-10)11-3-2-6-22-11/h2-9,13,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFRPWAFPQCLBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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